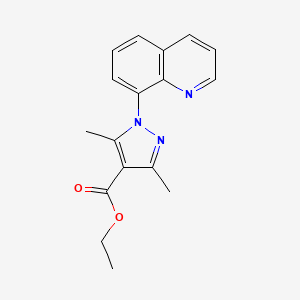

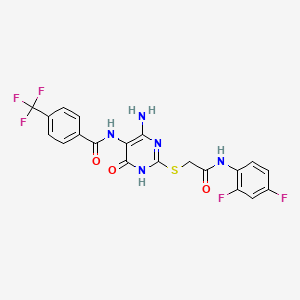

ethyl 3,5-dimethyl-1-(8-quinolinyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

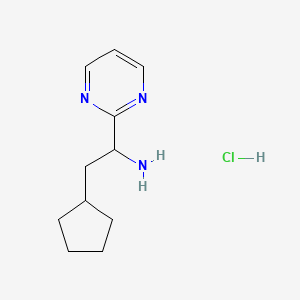

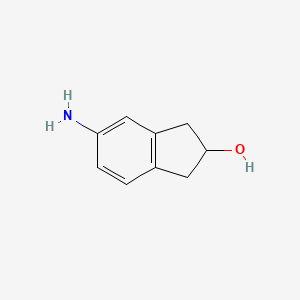

Ethyl 3,5-dimethyl-1-(8-quinolinyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with specific substituents that include an ethyl carboxylate group, methyl groups, and a quinoline moiety. This structure suggests potential for a range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of this compound, a similar approach could be employed, possibly involving a quinoline derivative and a suitable diketone or beta-keto ester. The synthesis could be optimized using catalysts such as 4-dimethylaminopyridine (DMAP) as seen in the synthesis of related pyranoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as NMR, mass spectrometry, UV-Vis spectroscopy, and single-crystal X-ray diffraction . These methods can provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the crystal structure of a similar compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of the carboxylate ester group in the compound could allow for reactions such as hydrolysis, esterification, and amidation. The quinoline moiety could participate in metal-catalyzed cross-coupling reactions, potentially leading to the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, potential for crystallization, and stability under standard conditions. The compound's optical properties could be studied through UV-Vis spectroscopy, revealing absorption bands that are characteristic of the pyrazole and quinoline moieties . The thermal properties could be assessed using thermogravimetric analysis, indicating the compound's stability at various temperatures . Additionally, the compound's fluorescence properties could be of interest, as related compounds have shown good optical properties .

Applications De Recherche Scientifique

Synthesis and Molecular Rearrangement

- A study by Klásek et al. (2003) demonstrated the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones through the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate. This process involved molecular rearrangement to yield various quinoline derivatives, highlighting the compound's role in facilitating complex chemical transformations (Klásek, Kořistek, Sedmera, & Halada, 2003).

Reactions with Hydrazines

- Research by Mikhed’kina et al. (2009) focused on the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, leading to the formation of regioisomeric 3- and 5-substituted pyrazoles. This study illustrates the compound's utility in synthesizing diverse pyrazole derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Intermediates for Insecticides

- Sun Xiao-qiang (2007) described the use of pyrazole formate derivatives, including ethyl 3-methyl-1H-pyrazole-4-carboxylate, as intermediates in the synthesis of new insecticides. This application underscores the compound's significance in agricultural chemistry (Sun Xiao-qiang, 2007).

Antimicrobial and Anticancer Agents

- Holla et al. (2006) investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents. This research highlights the compound's application in medicinal chemistry (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Spectroscopic and Crystallographic Investigations

- Prasath et al. (2015) conducted a study focusing on the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones. This study provides insights into the spectroscopic and crystallographic aspects of related compounds, indicating the compound's role in material science (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Mécanisme D'action

- The primary target of this compound is believed to be a specific protein or enzyme within the biological system. Unfortunately, precise information about the exact target remains elusive in the available literature .

- Potential interactions include inhibition of enzymatic activity, alteration of receptor conformation, or interference with signal transduction pathways .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

ethyl 3,5-dimethyl-1-quinolin-8-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-20(12(15)3)14-9-5-7-13-8-6-10-18-16(13)14/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTXGHDMAIHLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC3=C2N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)